

Step-by-step synthesis protocol for 3-(3-Hydroxyphenyl)benzonitrile

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Compound of Interest

Compound Name: 3-(3-Hydroxyphenyl)benzonitrile

Cat. No.: B116034

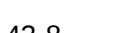
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An Application Note and Detailed Protocol for the Synthesis of **3-(3-Hydroxyphenyl)benzonitrile**

Application Notes

3-(3-Hydroxyphenyl)benzonitrile is a valuable biphenyl intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a hydroxyl group and a nitrile moiety on different phenyl rings, makes it a versatile building block for the synthesis of more complex molecules. The nitrile group can be readily converted to other functional groups such as amines or carboxylic acids, while the hydroxyl group offers a site for ether or ester formation. This dual functionality allows for the construction of a diverse range of derivatives, which are of interest in the development of novel pharmaceuticals and functional materials. The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between aromatic rings.^{[1][2]}

Physicochemical Properties of Reactants and Product

Compound Name	Structure	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
3-Bromophenol		591-20-8	C ₆ H ₅ BrO	173.01	28-33	235-236
3-Cyanophenylboronic acid		150255-96-2	C ₇ H ₆ BNO ₂	146.94	298 (dec.)	Not available
3-(3- Hydroxyphenyl)benzonitrile		154848-43-8	C ₁₃ H ₉ NO	195.22	Not available	Not available

Note: Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

This synthesis is presented as a two-stage process. The first stage is the preparation of the key intermediate, 3-cyanophenylboronic acid, from 3-bromobenzonitrile. The second stage is the Suzuki-Miyaura cross-coupling of this boronic acid with 3-bromophenol to yield the final product.

Stage 1: Synthesis of 3-Cyanophenylboronic acid

This protocol is adapted from established procedures for the synthesis of arylboronic acids.[\[8\]](#)

Materials:

- 3-Bromobenzonitrile
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate

- n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
- Sulfuric acid (4 M solution)
- Hydrochloric acid (6 M solution)
- Ethyl acetate
- Anhydrous magnesium sulfate ($MgSO_4$)
- Dimethylformamide (DMF)
- Water

Procedure:

- Under a nitrogen atmosphere, dissolve 3-bromobenzonitrile (20 g) in anhydrous THF (100 mL) in a flask equipped with a magnetic stirrer.
- Add triisopropyl borate (37.6 mL) to the solution.
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (98.3 mL of a 1.6 M solution in hexanes) dropwise over 30 minutes, maintaining the temperature at -78 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
- Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 4 M sulfuric acid (220 mL).
- Separate the aqueous phase and adjust its pH to 2 with 6 M hydrochloric acid.
- Extract the aqueous layer twice with ethyl acetate (2 x 300 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Remove the solvent by rotary evaporation under reduced pressure.

- Recrystallize the crude product from a DMF-water mixture to yield 3-cyanophenylboronic acid as light yellow needle-like crystals.[8]

Characterization Data for 3-Cyanophenylboronic acid:

- ^1H NMR (270 MHz, DMSO- d_6): δ 8.5 (brs, 2H), 8.3-7.6 (m, 4H).[8]

Stage 2: Suzuki-Miyaura Coupling for the Synthesis of 3-(3-Hydroxyphenyl)benzonitrile

This is a representative protocol based on general Suzuki-Miyaura coupling procedures.[9][10]

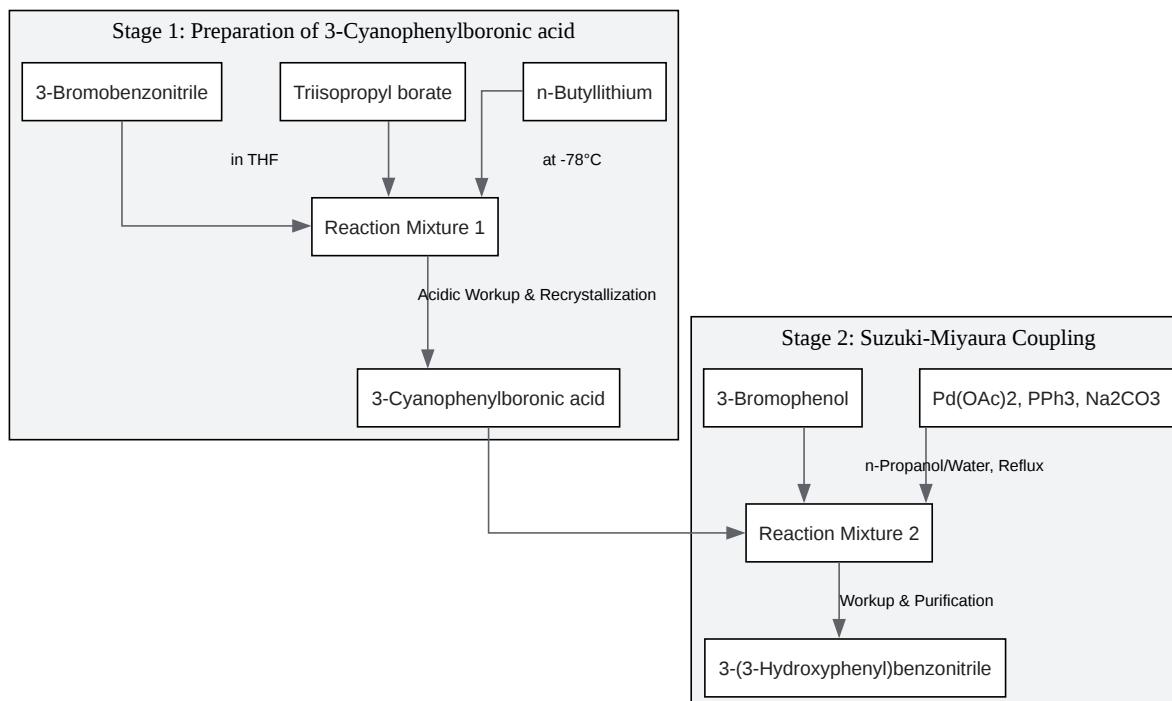
Materials:

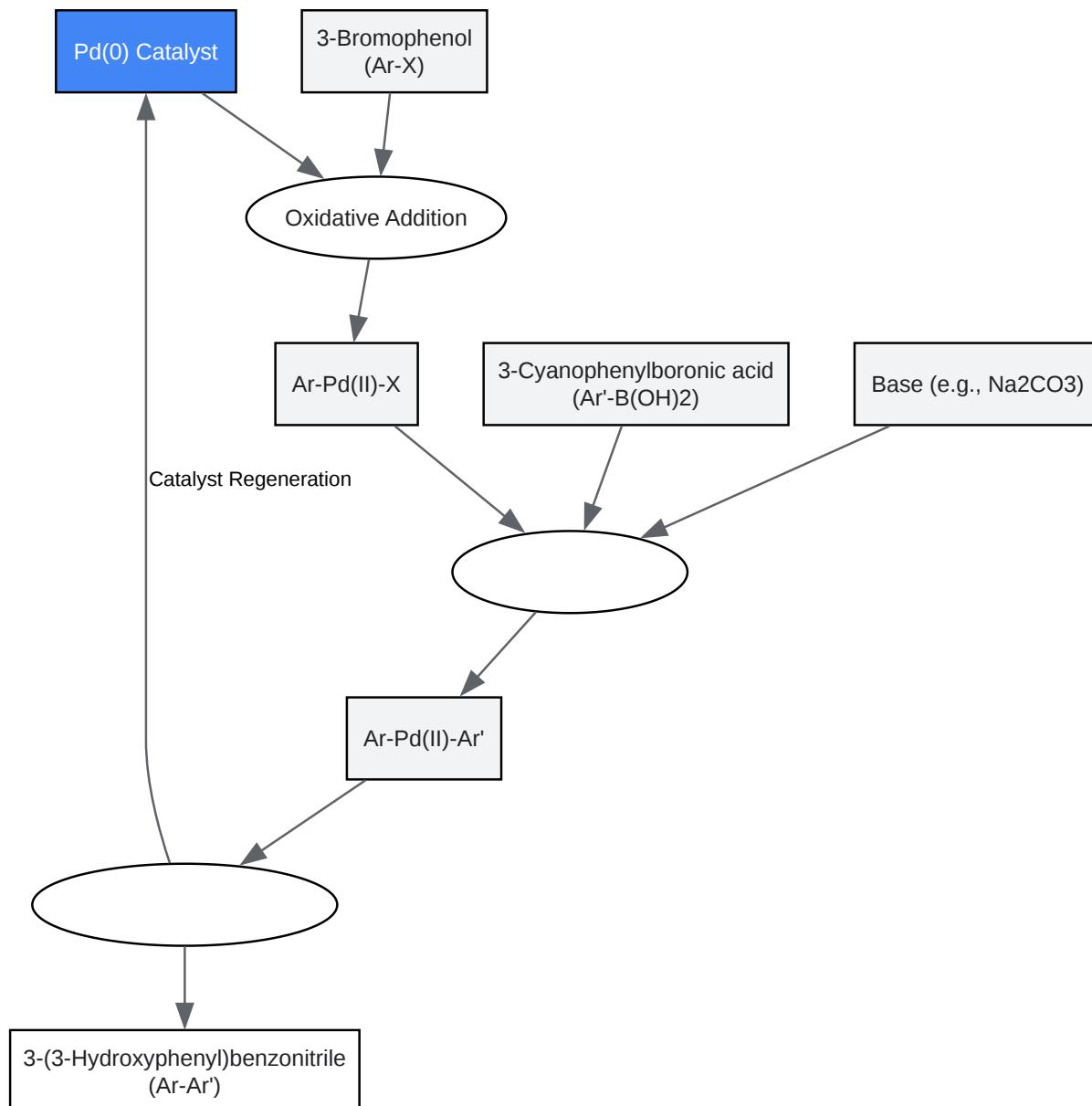
- 3-Cyanophenylboronic acid (from Stage 1)
- 3-Bromophenol
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Sodium carbonate (Na_2CO_3)
- n-Propanol
- Water
- Ethyl acetate
- Celite
- Hexanes
- Methanol

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-cyanophenylboronic acid (1.2 equivalents), 3-bromophenol (1.0 equivalent), and n-propanol.
- Stir the mixture for 15 minutes at room temperature to allow for the dissolution of the solids.
- To this solution, add palladium(II) acetate (0.03 equivalents), triphenylphosphine (0.06 equivalents), and a 2 M aqueous solution of sodium carbonate (1.3 equivalents).
- Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite, rinsing the Celite with ethyl acetate.
- Transfer the filtrate to a separatory funnel and separate the organic layer.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization. A suitable solvent system for this can be a mixture of hexanes and methanol. Dissolve the crude solid in a minimal amount of hot methanol and add hot hexanes until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
- Isolate the purified **3-(3-Hydroxyphenyl)benzonitrile** by vacuum filtration.

Logical Workflow of the Synthesis



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